N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide belongs to the class of benzophenonehydrazone Schiff bases. [] These compounds are characterized by the presence of a hydrazone group (C=N-NH) linked to a benzophenone moiety. [] In scientific research, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been investigated primarily for its antiglycating properties. []
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide is synthesized through a condensation reaction between 3,5-dimethoxybenzohydrazide and 2,5-dihydroxyacetophenone. [] The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a catalytic amount of acid, such as sulfuric acid. []
The molecular structure of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [] The molecule comprises a benzophenone moiety substituted with a methoxy group at the 3 and 5 positions and a hydrazone moiety linked to a 2,5-dihydroxyphenyl ring. []
While the exact mechanism of action for the antiglycating activity of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide remains to be fully elucidated, it is believed to be related to the presence of the hydrazone moiety and the hydroxyl groups in the molecule. [] These structural features may interfere with the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases. []
The primary application explored for N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide is its potential as an antiglycating agent. [] In vitro studies have demonstrated its ability to inhibit the formation of AGEs, suggesting potential benefits in preventing or slowing down the progression of age-related diseases like diabetes, cardiovascular disease, and Alzheimer's disease. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1